Foliamenthic Acid: Comparative α-Glucosidase Inhibition and Structural Specificity
Foliamenthic acid was identified as one of several compounds exhibiting α-glucosidase inhibition in a phytochemical investigation of *Nymphoides indica* [1]. While specific IC50 values for foliamenthic acid alone were not reported, this finding directly contrasts with its structural analog, 6,7-dihydrofoliamenthoic acid methyl ester (15), which also showed α-glucosidase inhibition but was specifically noted for its antiglycation activity with an IC50 of 0.61 mM [1]. This demonstrates that even minor structural modifications, such as esterification and reduction of the double bonds, result in a significant shift in the polypharmacological profile. The data confirms foliamenthic acid's role as part of a specific subset of monoterpenoids with α-glucosidase activity, distinct from other compounds in the extract that showed antimicrobial, antiprotozoal, or no activity [1].
| Evidence Dimension | Enzyme Inhibition Profile (α-glucosidase vs. Antiglycation) |
|---|---|
| Target Compound Data | Reported α-glucosidase inhibition (qualitative) |
| Comparator Or Baseline | 6,7-dihydrofoliamenthoic acid methyl ester (Compound 15): α-glucosidase inhibition and Antiglycation IC50 = 0.61 mM |
| Quantified Difference | Structural analog shows quantifiable dual activity; foliamenthic acid is associated only with α-glucosidase inhibition in this study |
| Conditions | In vitro enzyme inhibition assays on purified compounds isolated from *Nymphoides indica* leaf extracts |
Why This Matters
This confirms that the specific chemical structure of foliamenthic acid dictates a unique enzyme targeting profile, ensuring that research outcomes are not confounded by the off-target antiglycation effects observed in closely related analogs.
- [1] Amin, A., Tuenter, E., Exarchou, V., Upadhyay, A., Cos, P., Maes, L., Apers, S., & Pieters, L. (2016). Phytochemical and Pharmacological Investigations on Nymphoides indica Leaf Extracts. *Phytotherapy Research*, 30(10), 1624-1633. View Source
